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molecular formula C10H16O3 B2923704 (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate CAS No. 99228-16-7

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate

Cat. No. B2923704
M. Wt: 184.235
InChI Key: LLRZTGSOBOFVQO-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05221753

Procedure details

9.6 g (400 mmol) of magnesium turnings are covered with tetrahydrofuran, about 2 ml of bromomethane are added, and the mixture is warmed to reflux. 38.45 g (300 mmol) of 4-chlorotetrahydropyran, dissolved in 100 ml of tetrahydrofuran, are added dropwise. The mixture is subsequently stirred for a further 30 minutes and cooled to 10° C., 42.9 g (300 mmol) of ethyl 1-(dimethylamino)eth-1-ene-2-carboxylate are added dropwise, and the mixture is stirred for a further 12 hours. Customary work-up gives 31.4 g (60%) of ethyl 1-(4-tetrahydropyranyl)eth-1-ene-2-carboxylate of boiling point 120° to 140° C./10 mmHg.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
38.45 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
42.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].BrC.Cl[CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.CN(C)[CH:13]=[CH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>O1CCCC1>[O:8]1[CH2:9][CH2:10][CH:5]([CH:13]=[CH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrC
Step Three
Name
Quantity
38.45 g
Type
reactant
Smiles
ClC1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
42.9 g
Type
reactant
Smiles
CN(C=CC(=O)OCC)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to reflux
ADDITION
Type
ADDITION
Details
are added dropwise
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCC(CC1)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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